[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride
Description
Chemical Structure: The compound [3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride (CAS: 1559062-05-3) consists of a 1,2,4-triazole ring substituted with an ethyl group at position 5, linked to a phenyl ring at position 2. The phenyl group is further functionalized with an amine group, and the structure is stabilized as a dihydrochloride salt. This configuration enhances solubility in polar solvents and influences its pharmacokinetic properties .
Properties
IUPAC Name |
3-(5-ethyl-1H-1,2,4-triazol-3-yl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7;;/h3-6H,2,11H2,1H3,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNSYNIYBJPUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2=CC(=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Optimization of Synthesis Conditions for N-Morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide
| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 180 | 25 | 27 |
| 2 | Water | 180 | 25 | 28 |
| 3 | Ethyl acetate | 180 | 25 | 64 |
| 4 | Acetonitrile | 180 | 25 | 75 |
| 5 | Acetonitrile | 170 | 25 | 79 |
| 6 | Acetonitrile | 160 | 25 | 65 |
| 7 | Acetonitrile | 170 | 30 | 73 |
| 8 | Acetonitrile | 170 | 20 | 73 |
Note: Entry 5 represents the optimal condition for highest yield.
Synthesis via N-Arylsuccinimides (Pathway B)
- Starting materials: N-phenylsuccinimide derivatives.
- Reaction: These intermediates are reacted with aminoguanidine hydrochloride under microwave irradiation.
- Conditions: Ethanol as solvent, heating at 170 °C for 50 minutes followed by treatment with potassium hydroxide solution at 180 °C for 15 minutes.
- Outcome: This pathway successfully produces aromatic substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, overcoming the limitations of Pathway A for aromatic amines.
Microwave-Assisted Synthesis Advantages
Microwave irradiation has been demonstrated to significantly improve reaction efficiency, yield, and purity in the preparation of 1,2,4-triazole derivatives. This method allows for:
- Reduced reaction times (typically under 30 minutes).
- Higher yields compared to conventional heating.
- Simplified purification due to cleaner reaction profiles.
Such advantages are crucial for scaling up synthesis and for producing diverse libraries of substituted triazole derivatives.
Adaptation for [3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine Dihydrochloride
While specific reports on the exact compound this compound are limited, the methodologies described for closely related 3-(5-amino-1H-1,2,4-triazol-3-yl)phenyl derivatives can be adapted:
- The ethyl group at the 5-position of the triazole ring can be introduced via alkylation of the triazole precursor or by using ethyl-substituted aminoguanidine derivatives.
- The phenylamine moiety can be introduced either via nucleophilic substitution in Pathway B or by subsequent functional group transformations.
- Formation of the dihydrochloride salt is typically achieved by treatment of the free amine with hydrochloric acid in an appropriate solvent, resulting in crystalline dihydrochloride salt suitable for isolation and characterization.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| N-Guanidinosuccinimide + Aliphatic amine | Microwave irradiation, MeCN, 170 °C, 25 min | High yield (up to 79%), fast | Not suitable for aromatic amines |
| N-Arylsuccinimide + Aminoguanidine hydrochloride | Microwave irradiation, EtOH, 170 °C, 50 min + KOH treatment | Effective for aromatic amines | Slightly longer reaction time |
| Salt formation (dihydrochloride) | Treatment with HCl in suitable solvent | Stable crystalline salt | Requires careful pH control |
Research Findings and Notes
- The nucleophilicity of the amine strongly influences the choice of synthetic route.
- Microwave-assisted synthesis is a key technology improving reaction efficiency in triazole chemistry.
- The formation of the 1,2,4-triazole ring occurs via cyclocondensation of intermediates generated by ring opening of succinimide derivatives.
- Optimization of solvent, temperature, and reaction time is critical to maximize yield and purity.
- The dihydrochloride salt form enhances compound stability and facilitates handling.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
One of the primary applications of triazole compounds is their use as fungicides. Research has demonstrated that [3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride exhibits significant antifungal properties. Triazoles inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes them effective against various plant pathogens, thereby protecting crops from diseases.
Herbicidal Properties
In addition to fungicidal activity, triazole derivatives have shown herbicidal effects. Studies indicate that this compound can effectively inhibit the growth of certain weed species, making it a candidate for development as a selective herbicide. The efficacy of such compounds is often evaluated through field trials and laboratory assays that measure their impact on weed germination and growth rates.
Pharmaceutical Applications
Antimicrobial Properties
Triazoles are known for their antimicrobial activities. This compound has been investigated for its potential as an antimicrobial agent against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell wall synthesis and function.
Cancer Research
Recent studies have explored the potential of triazole derivatives in cancer therapy. The compound has been tested for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Research indicates that it may interfere with specific signaling pathways involved in cancer progression, making it a promising candidate for further investigation in oncology.
Materials Science Applications
Polymeric Composites
The incorporation of this compound into polymer matrices has been explored to enhance material properties. Its presence can improve thermal stability and mechanical strength in composite materials used in various industrial applications.
Sensors and Electronics
Due to its electronic properties, this compound is being studied for potential applications in sensor technology and electronic devices. Its ability to act as a charge transport material could lead to advancements in organic electronics and photovoltaic devices.
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The triazole ring and phenylamine structure enable binding to specific enzymes or receptors, modulating biological processes. The dihydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
The ethyl group at position 5 of the triazole core distinguishes this compound from analogs. Key comparisons include:
*Calculated based on formula C₉H₁₀N₄·2HCl.
Key Observations :
Salt Form and Solubility
The dihydrochloride salt form is critical for solubility in aqueous media. For example:
- This compound: High water solubility due to ionic interactions, making it suitable for intravenous formulations .
- Non-salt analogs (e.g., [3-(5-Methyl-4H-1,2,4-triazol-3-yl)phenyl]amine): Lower solubility, often requiring organic solvents for delivery .
Research Findings and Data Tables
Physicochemical Properties
| Property | This compound | [3-(5-Methyl-4H-1,2,4-triazol-3-yl)phenyl]amine |
|---|---|---|
| Melting Point | Not reported | Not reported |
| Solubility (H₂O) | High (salt form) | Low |
| logP (Predicted) | ~1.2 | ~0.8 |
| Hydrogen Bond Donors | 3 (2 HCl + 1 NH₂) | 1 (NH₂) |
Structural Analogues in Development
- Discontinued Compounds : {4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride (CAS: 2089258-31-9) was discontinued, possibly due to stability or efficacy issues .
Biological Activity
The compound [3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-ethyl-4H-1,2,4-triazole with various aryl amines. The process generally yields high purity and good yields through methods such as refluxing in organic solvents or using microwave-assisted techniques.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain triazole compounds can inhibit the growth of various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D) cells. The IC50 values for some derivatives were reported as low as 6.2 µM for HCT-116 cells and 27.3 µM for T47D cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 27.3 |
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. For example, a study found that certain substituted triazoles exhibited potent activity against bacterial strains, indicating their potential as antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of triazole compounds is another area of interest. The Ferric Reducing Antioxidant Power (FRAP) assay has been employed to measure the reducing power of these compounds. Results indicated that some derivatives possess significant antioxidant activity comparable to established antioxidants such as butylated hydroxytoluene (BHT) .
The mechanisms underlying the biological activities of triazole derivatives often involve interaction with cellular targets such as enzymes and receptors. For instance, the inhibition of specific kinases or the modulation of signaling pathways related to cell proliferation and apoptosis has been suggested as a mechanism for their anticancer effects .
Case Study 1: Triazole Derivatives in Cancer Therapy
A recent study evaluated a series of triazole derivatives against multiple cancer cell lines. The results demonstrated that modifications to the triazole ring significantly affected cytotoxicity profiles. The presence of electron-donating groups on the phenyl ring was found to enhance activity against breast cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives against common pathogens. The study reported that specific structural modifications led to enhanced effectiveness against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing [3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride?
- Methodology : The compound can be synthesized via cyclocondensation reactions. A general approach involves reacting substituted phenylamines with triazole precursors under reflux conditions in ethanol or acetic acid, followed by salt formation with HCl. For example, details a method where triazole derivatives are synthesized by refluxing substituted aldehydes with triazole intermediates in ethanol, followed by solvent evaporation and filtration.
- Key Considerations : Monitor reaction progress via TLC or HPLC to identify intermediates. Ensure proper stoichiometry of HCl during salt formation to avoid impurities .
Q. How can the purity and structural identity of this compound be validated?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) to confirm the presence of the triazole ring, ethyl group, and aromatic protons.
- HPLC-MS to assess purity and molecular ion peaks (e.g., [M+H]⁺).
- Elemental Analysis to verify C, H, N, and Cl content.
- Advanced Tip : Employ X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation. demonstrates how triazol-amine tautomers were resolved via crystallography, highlighting planar geometries and dihedral angles between aromatic systems .
Q. What are the key challenges in characterizing tautomeric forms of triazole derivatives like this compound?
- Methodology : Triazoles often exhibit tautomerism, which complicates structural assignments. Use dynamic NMR (variable-temperature or 2D NOESY) to study tautomeric equilibria. For solid-state analysis, X-ray crystallography (as in ) or IR spectroscopy can differentiate between 1H- and 4H-triazole forms based on hydrogen-bonding patterns .
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELX resolve ambiguities in the crystal structure of this compound?
- Methodology : SHELX programs (e.g., SHELXL) are critical for refining crystal structures. For example:
- Use TWIN/BASF commands to model twinning if the crystal is non-merohedral (common in triazoles due to planar symmetry).
- Apply HAREA restraints to manage disorder in flexible groups (e.g., ethyl substituents).
Q. What experimental and computational approaches are suitable for analyzing electronic properties (e.g., HOMO-LUMO gaps) of this compound?
- Methodology :
- Experimental : UV-Vis spectroscopy to determine absorption edges; cyclic voltammetry to estimate redox potentials.
- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals. Compare results with crystallographic data (e.g., bond lengths/angles) from to validate computational models .
Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?
- Methodology : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak®) or polarimetry. For advanced cases, apply the Flack parameter (via X-ray crystallography) or Rogers’ η parameter to determine absolute configuration. warns that η may fail for near-centrosymmetric structures, favoring Flack’s method for robust results .
Data Contradiction Analysis
Q. How should conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodology :
Cross-validate with alternative techniques (e.g., IR for functional groups, X-ray for spatial arrangement).
Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts.
Use DP4+ probability analysis (for computational NMR) to quantify agreement between experimental and calculated spectra.
- Example : resolved tautomeric ambiguity in triazol-amines by combining crystallography and NMR, highlighting the need for multi-technique validation .
Research Design Considerations
Q. What precautions are necessary when handling or storing this compound?
- Guidelines :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
